Naphthalene-1,4,5,8-tetrathiol
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Overview
Description
Naphthalene-1,4,5,8-tetrathiol is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four thiol groups (-SH) attached to the naphthalene ring at positions 1, 4, 5, and 8. Thiol groups are known for their high reactivity, making this compound a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,4,5,8-tetrathiol typically involves the introduction of thiol groups to the naphthalene ring. One common method is the reaction of naphthalene-1,4,5,8-tetracarboxylic acid with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,4,5,8-tetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form naphthalene derivatives with reduced thiol groups.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-1,4,5,8-tetradisulfide.
Reduction: Formation of naphthalene derivatives with reduced thiol groups.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,4,5,8-tetrathiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting thiol-containing enzymes.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of naphthalene-1,4,5,8-tetrathiol involves its thiol groups, which can interact with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of thiol groups.
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: Contains anhydride groups instead of thiol groups.
Naphthalene-1,4,5,8-tetrabromide: Contains bromine atoms instead of thiol groups.
Uniqueness
Naphthalene-1,4,5,8-tetrathiol is unique due to its multiple thiol groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62739-97-3 |
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Molecular Formula |
C10H8S4 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
naphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H8S4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-14H |
InChI Key |
YETQVMYSXYQWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1S)S)S)S |
Origin of Product |
United States |
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